Acerogenin M

CAS No.:

Cat. No.: VC1853939

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O4 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one |

| Standard InChI | InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2 |

| Standard InChI Key | UACMFCNIYUKDKM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O |

Introduction

Chemical Structure and Properties

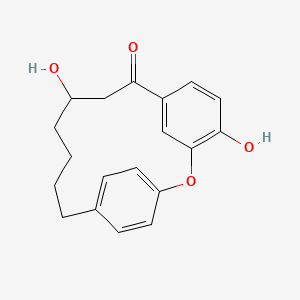

Acerogenin M is a cyclic diarylheptanoid with the molecular formula C19H20O4 and a molecular weight of 312.1363 as determined by high-resolution electron impact mass spectrometry (HR-EI-MS) . Its structure was elucidated through comprehensive spectroscopic analysis, particularly nuclear magnetic resonance spectroscopy.

Key structural features of Acerogenin M include:

-

A cyclic diarylheptanoid framework

-

A β-ketol system at C-7 (C=O) and C-9 (=CHOH) in the heptane chain

-

A hydroxyl group at position C-2

-

A macrocyclic ring structure characteristic of the acerogenin class

Physical properties of Acerogenin M include:

-

Physical state: Amorphous solid

-

Optical rotation: [α]D25 -4.0° (c=0.10, MeOH)

-

Infrared absorption bands: 3389 cm-1 (OH), 1704 cm-1 (C=O), 1595, 1517, 1503 cm-1 (aromatic C=C), and 1053 cm-1 (C–O–C)

-

Ultraviolet absorption maxima: 213 nm (log ε 3.35), 231 nm (log ε 3.36), 278 nm (log ε 3.14), and 303 nm (log ε 2.95)

Isolation and Characterization

The isolation of Acerogenin M involved multiple chromatographic steps from the methanol extract of Acer nikoense stem bark. The process employed both normal-phase and reversed-phase silica gel column chromatography techniques . Acerogenin M was isolated alongside nine other known diarylheptanoids (labeled as compounds 2-10 in the original research) and two known phenolic compounds (compounds 11-12) .

The structural elucidation of Acerogenin M was accomplished through comprehensive spectroscopic analysis including:

-

One-dimensional and two-dimensional NMR spectroscopy (1H, 13C, COSY, HMQC, and HMBC)

-

Mass spectrometry (HR-EI-MS and EI-MS)

-

Infrared spectroscopy

-

Ultraviolet spectroscopy

The presence of a β-ketol system at C-7 (C=O) and C-9 (=CHOH) in the heptane chain was confirmed by observing 13C–1H long-range couplings in the HMBC spectrum. These couplings were observed from H-4 to C-7, from H-6 to C-7, from H-8 to C-7, from H-10 to C-8, and from H-8, H-10, and H-11 to C-9 . Additionally, the hydroxyl group at C-2 was identified through 13C–1H long-range couplings from H-3, H-4, and H-6 to C-2 . The stereochemistry at C-9 remained undetermined in the initial characterization studies.

Biological Activities

| Compound | ID50 (mg/ear) |

|---|---|

| Acerogenin A (2) | 0.32 |

| Aceroside III (4) | 0.81 |

| (R)-Acerogenin B (5) | 0.26 |

| Aceroside B1 (6) | 0.32 |

| Aceroside IV (8) | 0.49 |

| (−)-Centrolobol (10) | 0.37 |

Anti-tumor-promoting Effects

Acerogenin M and all the other isolated compounds were evaluated for their inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA . This assay is widely used as an initial screening method for potential cancer chemopreventive agents. Acerogenin M exhibited moderate inhibitory effects with an IC50 value of 479 mol ratio/32 pmol TPA .

Table 2: Anti-tumor-promoting Effects of Acerogenin M and Related Compounds Against EBV-EA Activation

| Compound | Inhibition (%) at 1000 mol ratio/TPA | Inhibition (%) at 500 mol ratio/TPA | IC50 (mol ratio/32 pmol TPA) |

|---|---|---|---|

| Acerogenin M (1) | 100.0±0.3 | 76.4±2.1 | 479 |

| Acerogenin A (2) | 100.0±0.3 | 83.5±2.5 | 488 |

| Aceroside I (3) | 100.0±0.4 | 76.3±2.0 | 485 |

| Aceroside III (4) | 100.0±0.3 | 79.0±2.3 | 489 |

| (R)-Acerogenin B (5) | 100.0±0.2 | 79.1±2.2 | 480 |

| Aceroside B1 (6) | 100.0±0.2 | 80.0±2.5 | 491 |

| Acerogenin D (7) | 100.0±0.2 | 81.3±2.3 | 483 |

| Aceroside IV (8) | 100.0±0.2 | 82.7±2.8 | 534 |

| Acerogenin K (9) | 100.0±0.3 | 76.8±2.0 | 384 |

The data reveals that all tested compounds showed complete inhibition at the highest concentration (1000 mol ratio/TPA) and moderate to strong inhibition at 500 mol ratio/TPA, with IC50 values ranging from 384 to 534 mol ratio/32 pmol TPA . These results suggest that Acerogenin M and related compounds may possess cancer chemopreventive properties.

Spectroscopic Data

The spectroscopic characterization of Acerogenin M provides crucial information about its structure and properties. The following data were reported for Acerogenin M:

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Acerogenin M

NMR Spectroscopy

The complete NMR data for Acerogenin M was reported in the original research paper by Akihisa et al., specifically in Table 2 of their publication . The NMR data provided crucial evidence for the structural assignment, particularly for identifying the positions of functional groups and confirming the cyclic nature of the compound.

Other Spectroscopic Data

Additional spectroscopic data for Acerogenin M includes:

-

IR (KBr) cm-1: 3389 (OH), 1704 (C=O), 1595, 1517, 1503 (aromatic C=C), 1053 (C–O–C)

-

UV λmax (MeOH) nm (log ε): 213 (3.35), 231 (3.36), 278 (3.14), 303 (2.95)

Comparison with Other Acerogenins

Acerogenin M belongs to a family of compounds that includes other acerogenins such as acerogenin A, B, D, and K. Comparison of the 13C- and 1H-NMR data of Acerogenin M with those of structurally related cyclic diarylheptanoids provided supporting evidence for the proposed structure .

The acerogenins share a common cyclic diarylheptanoid framework but differ in their substitution patterns and stereochemistry. Acerogenin B, for example, has a molecular formula of C19H22O3 and a molecular weight of 298.4 g/mol , slightly different from Acerogenin M. While Acerogenin M has a β-ketol system in its heptane chain, other acerogenins may feature different functional groups at these positions.

The biological activities of these compounds also show some variations. For instance, in the EBV-EA inhibition assay, Acerogenin K exhibited the strongest activity with an IC50 value of 384 mol ratio/32 pmol TPA, while Acerogenin M showed moderate activity with an IC50 of 479 mol ratio/32 pmol TPA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume